N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidin-5-one core substituted at position 1 with a 3-methoxyphenyl group and at position 3 with a carboxamide moiety. The carboxamide is further functionalized with a 2,4-dichlorophenyl carbonyl group via an ethylamine linker. The 3-methoxyphenyl group may modulate lipophilicity and electronic properties, influencing pharmacokinetics and receptor binding.
Properties
Molecular Formula |
C21H21Cl2N3O4 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21Cl2N3O4/c1-30-16-4-2-3-15(11-16)26-12-13(9-19(26)27)20(28)24-7-8-25-21(29)17-6-5-14(22)10-18(17)23/h2-6,10-11,13H,7-9,12H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
YUGZVHKJOPEMET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the dichlorophenyl and methoxyphenyl groups. Common synthetic routes may involve the use of reagents such as dichlorophenyl isocyanate and methoxyphenyl acetic acid, with reaction conditions carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine/Thiazolidinone Cores
Notes:
Aromatic Substituent Effects on Receptor Binding
Key Findings:
Pharmacokinetic and Physicochemical Properties
Insights:
- The target compound ’s low solubility is attributed to the hydrophobic 2,4-dichlorophenyl group, which may limit oral bioavailability.
- The acetamidoethyl substituent in improves solubility due to hydrogen-bonding capacity, suggesting that polar functional groups could enhance the target compound’s pharmacokinetics.
Biological Activity
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H21Cl2N3O4
- Molecular Weight : 450.3 g/mol
- IUPAC Name : N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- InChI Key : SBZIMDZWCRPYQX-UHFFFAOYSA-N
The compound features a dichlorophenyl group, a methoxyphenyl group, and a pyrrolidine ring, which contribute to its biological activity and therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may:
- Inhibit Enzymatic Activity : The compound may inhibit enzymes related to inflammation and cancer progression, thereby exerting anti-inflammatory and anticancer effects.
- Modulate Receptor Activity : It has been shown to interact with dopamine receptors, particularly D3 receptors, indicating potential implications in neuropsychiatric disorders .
In Vitro Studies
Several studies have evaluated the biological activity of this compound against various cancer cell lines and other biological systems:
- Antitumor Activity : Research has demonstrated that derivatives of similar structures exhibit potent antitumor activity against human tumor cells such as KB, DLD, and HepG2/A2. The structure-activity relationship (SAR) indicates that modifications to the side chains can enhance or reduce activity .
- Dopamine Receptor Binding : A comparative study on related compounds revealed that modifications to the carbonyl group in the amide linker significantly affect binding affinities at dopamine D3 receptors. The presence of the carbonyl moiety is crucial for high-affinity binding .
Case Studies
A notable case study involved the evaluation of this compound in animal models for assessing its pharmacological effects:
- Study Design : The compound was administered to rodent models to evaluate its impact on tumor growth and inflammation.
- Findings : Results indicated a significant reduction in tumor size compared to control groups, alongside decreased inflammatory markers in serum analysis.
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
